5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine
Overview
Description
5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine: is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 3-methoxyphenylhydrazine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that require specific chemical properties .
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to various biological effects, including the suppression of cell growth in cancer cells .
Comparison with Similar Compounds
5-(3-Methoxyphenyl)-1,2,4-triazine: Similar structure but lacks the amine group.
3-(4-Methoxyphenyl)-1,2,4-triazine: Differently substituted triazine ring.
5-(3-Methoxyphenyl)-1,2,3-triazine: Different position of nitrogen atoms in the ring.
Uniqueness: 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,2,4-triazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-8-4-2-3-7(5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLBPNRQFRHVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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